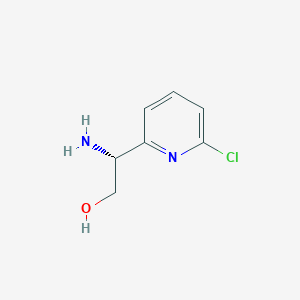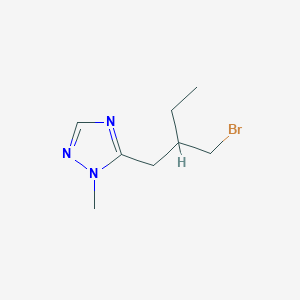
2-Methylalanyl-2-methylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylalanyl-2-methylalanine is a derivative of alanine, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of two methyl groups attached to the alpha carbon of the alanine molecule, making it a unique and interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Methylalanyl-2-methylalanine involves several steps. One common method includes the condensation of 2,2-dimethoxypropane with tert-butyl sulfinamide or tert-butyl carbamate to generate a Schiff base. This Schiff base then undergoes nucleophilic addition with sodium cyanide or potassium cyanide under phase transfer catalysis and ammonium chloride. Finally, the cyano groups are hydrolyzed with acid to obtain this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with reaction conditions carefully controlled to maintain consistency. The total yield can reach up to 80-83%, and the purity of the final product is typically more than 99.6% .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylalanyl-2-methylalanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Methylalanyl-2-methylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and peptides.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methylalanyl-2-methylalanine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in protein synthesis, influencing the structure and function of proteins. The presence of the methyl groups can affect the compound’s binding affinity and specificity, leading to unique biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Alanine: The parent compound, lacking the additional methyl groups.
2-Methylalanine: A related compound with a single methyl group.
Beta-Aminoisobutyric Acid: Another derivative with structural similarities.
Uniqueness
2-Methylalanyl-2-methylalanine is unique due to the presence of two methyl groups, which significantly influence its chemical and biological properties. This structural modification can lead to differences in reactivity, stability, and interaction with biological molecules compared to its analogs .
Propiedades
Número CAS |
39692-70-1 |
|---|---|
Fórmula molecular |
C8H16N2O3 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
2-[(2-amino-2-methylpropanoyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-7(2,9)5(11)10-8(3,4)6(12)13/h9H2,1-4H3,(H,10,11)(H,12,13) |
Clave InChI |
NRMLUZKYISNRAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)NC(C)(C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Decahydrocyclopenta[d]azepine](/img/structure/B13550772.png)
![1-Azaspiro[4.4]nonane-3-sulfonamidehydrochloride](/img/structure/B13550786.png)
![2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13550794.png)

![Potassium4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13550802.png)
methyl}prop-2-enamide](/img/structure/B13550803.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B13550804.png)

![{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13550830.png)
![2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13550836.png)

